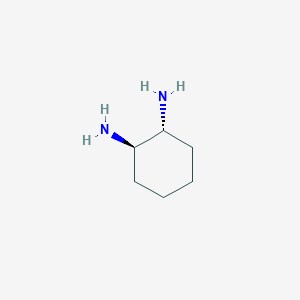

(1R,2R)-(-)-1,2-Diaminocyclohexane

説明

(1R,2R)-(-)-1,2-Diaminocyclohexane is a chiral diamine compound with the molecular formula C6H14N2. It is characterized by two amino groups attached to a cyclohexane ring in a specific stereochemical configuration. This compound is widely used in various fields due to its unique chemical properties and chiral nature.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-(-)-1,2-Diaminocyclohexane typically involves the reduction of the corresponding diketone or the hydrogenation of the corresponding dinitrile. One common method is the catalytic hydrogenation of 1,2-dicyanocyclohexane using a suitable catalyst such as Raney nickel under high pressure and temperature conditions . Another approach involves the reduction of 1,2-cyclohexanedione using sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar hydrogenation techniques. The process involves the use of robust catalysts and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

化学反応の分析

Salt Formation with Chiral Acids

(1R,2R)-(-)-1,2-Diaminocyclohexane undergoes diastereomeric salt formation with enantiopure acids, enabling optical resolution. For example:

-

L-Tartaric acid in methanol/HCl yields (1R,2R)-1,2-diaminocyclohexane L-tartrate as a white crystalline solid .

-

D-Tartaric acid produces the diastereomeric (1R,2R)-1,2-diaminocyclohexane D-tartrate .

Key Data:

| Property | L-Tartrate Salt | D-Tartrate Salt |

|---|---|---|

| Melting Point | 273°C | Not reported |

| Specific Rotation | [α]D +12.5° (c 4, H₂O) | Not reported |

| Elemental Analysis (C) | 45.49% (found) | 45.46% (found) |

This resolution method is critical for obtaining enantiopure diamine for asymmetric synthesis .

Coordination Chemistry and Metal Complexes

The compound serves as a ligand in transition metal complexes, particularly platinum and palladium, influencing catalytic and pharmacological properties.

Platinum Complexes

-

Oxaliplatin analogs : (1R,2R)-diaminocyclohexane forms square-planar Pt(II) complexes with oxalate ligands, showing enhanced antitumor activity. The (R,R)-DACH-Pt(IV) isomer exhibits superior efficacy against leukemia L1210/0 cells compared to (S,S) and cis isomers .

-

Structure–Activity Relationship :

Palladium Complexes

-

The diamine acts as a chiral ligand in Suzuki-Miyaura cross-coupling reactions , enabling enantioselective C–C bond formation . Typical conditions involve Pd(OAc)₂, aryl halides, and boronic acids in aqueous ethanol at 80°C.

Hydrogen-Bonding Catalysis

-

Tartrate salt networks : The bidirectional hydrogen-bonding network in (1R,2R)-1,2-diaminocyclohexane L-tartrate enhances molecular recognition in catalytic systems .

Stability and Reactivity

科学的研究の応用

Chiral Ligand Synthesis

Overview:

(1R,2R)-(-)-1,2-Diaminocyclohexane is widely used to synthesize chiral ligands, which are crucial in asymmetric synthesis and catalysis. These ligands can enhance the selectivity of chemical reactions.

Key Applications:

- Palladium and Platinum Complexes: DACH is employed to create biologically active chiral palladium(II) and platinum(II) complexes. These complexes have shown promise in catalyzing various organic transformations with high enantioselectivity .

- Phosphoramide Ligands: It can react with diphenylphosphinic chloride to form C2-symmetric diphenylphosphoramide ligands. These ligands are used in asymmetric catalysis to produce enantiomerically pure compounds .

Case Study:

A study demonstrated the effectiveness of DACH-derived palladium complexes in catalyzing the asymmetric hydrogenation of ketones, achieving high yields and enantiomeric excesses .

Pharmaceutical Applications

Overview:

DACH is a valuable intermediate in the synthesis of various pharmaceutical compounds due to its ability to impart chirality.

Key Applications:

- Anticancer Agents: Novel derivatives of oxaliplatin, a well-known anticancer drug, have been synthesized using DACH as a ligand. These derivatives exhibited enhanced cytotoxicity compared to their parent compound in vitro and improved therapeutic indices in vivo .

- Chiral Drugs: The compound serves as a chiral building block for the synthesis of drugs that require specific stereochemistry for biological activity .

Case Study:

Research highlighted the synthesis of a new oxaliplatin analogue using DACH, which showed superior efficacy in murine models compared to standard treatments. This advancement suggests potential clinical applications for improved cancer therapies .

Material Science

Overview:

In material science, this compound is utilized to develop advanced materials with specific properties.

Key Applications:

- Polymer Chemistry: DACH is involved in synthesizing polyurethanes and other polymers where chirality can influence material properties such as thermal stability and mechanical strength .

- Gel Formation: Studies have shown that DACH can participate in forming gels with specific rheological properties, which can be useful in drug delivery systems or tissue engineering .

Case Study:

A recent investigation into DACH-based gels revealed their potential use in controlled drug release applications due to their tunable mechanical properties and biocompatibility .

Coordination Chemistry

Overview:

DACH's ability to coordinate with metal ions makes it significant in coordination chemistry.

Key Applications:

- Metal Complexes: The formation of metal-DACH complexes has been explored for their catalytic properties and stability under various conditions. These complexes often exhibit unique electronic properties that are beneficial for catalysis .

- Ligand Exchange Reactions: DACH has been utilized in ligand exchange reactions to synthesize new metal complexes with desired properties for specific applications .

Case Study:

Research on a platinum(II) complex formed with DACH demonstrated its utility in catalyzing reactions under mild conditions while maintaining high selectivity, showcasing the versatility of DACH as a ligand .

作用機序

The mechanism of action of (1R,2R)-(-)-1,2-Diaminocyclohexane involves its interaction with various molecular targets. In catalysis, it acts as a chiral ligand, coordinating with metal centers to form complexes that facilitate enantioselective reactions . In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to specific biochemical outcomes . The compound’s chiral nature allows it to induce stereoselective effects in these interactions.

類似化合物との比較

- (1S,2S)-(+)-1,2-Diaminocyclohexane

- (1R,2R)-1,2-Diphenylethane-1,2-diamine

- (1S,2S)-1,2-Diphenylethane-1,2-diamine

Comparison: (1R,2R)-(-)-1,2-Diaminocyclohexane is unique due to its specific stereochemistry, which imparts distinct chiral properties. Compared to its enantiomer (1S,2S)-(+)-1,2-Diaminocyclohexane, it exhibits different optical rotation and enantioselective behavior in catalytic processes . The diphenylethane derivatives, while similar in having two amino groups, differ in their aromatic substituents, leading to variations in reactivity and applications .

生物活性

(1R,2R)-(-)-1,2-Diaminocyclohexane (DACH) is a chiral diamine that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of DACH, focusing on its pharmacological applications, particularly in cancer therapy, and presents relevant data and case studies.

- Molecular Formula : C₆H₁₄N₂

- Molecular Weight : 114.19 g/mol

- Density : 0.9 g/cm³

- Melting Point : 41-45 °C

- Boiling Point : 193.6 °C

- Flash Point : 76 °C

These properties suggest that DACH is a stable compound suitable for various chemical reactions and biological applications.

Antitumor Activity

DACH has been investigated as a ligand in platinum-based anticancer drugs. One significant study focused on the pharmacokinetics of (1R,2R-diaminocyclohexane)oxalatoplatinum(II) (1-OHP), which demonstrated lower nephrotoxicity compared to cisplatin. This was attributed to its pharmacokinetic profile, which showed faster plasma decay and higher renal clearance rates than cisplatin, making it a promising alternative in chemotherapy regimens .

A comparative study of different isomeric forms of DACH-Pt(IV) complexes revealed profound variations in antitumor activities. The results indicated that the R,R isomer exhibited superior efficacy against certain cancer cell lines compared to its S,S and cis isomers .

Cytotoxicity Studies

In vitro studies have shown that DACH-containing complexes exhibit significant cytotoxic effects against various human cancer cell lines. For example, a novel derivative of oxaliplatin with DACH demonstrated increased cytotoxicity in the L1210 leukemia model, indicating its potential for enhanced therapeutic efficacy .

Case Studies

- DACH-Pt(IV) Complexes :

- Novel Palladium Complexes :

Table of Biological Activities

| Compound | Activity Type | Observations | Reference |

|---|---|---|---|

| This compound | Antitumor (DACH-Pt(IV)) | Lower nephrotoxicity than cisplatin | |

| (1R,2R)-DACH-Pt(IV) | Cytotoxicity | Enhanced activity against L1210 leukemia cells | |

| (1R,2R)-DACH | Antitumor | High activity for sarcoma models |

特性

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJXIUAHEKJCMH-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883654 | |

| Record name | trans-1,2-Diaminocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | trans-1,2-Diaminocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20439-47-8, 1121-22-8 | |

| Record name | (-)-trans-1,2-Diaminocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20439-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-1,2-Diaminocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diaminocyclohexane, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diaminocyclohexane, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020439478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanediamine, (1R,2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-1,2-Diaminocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-trans-1,2-Cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Cyclohexanediamine, (1R,2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIAMINOCYCLOHEXANE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37EKL250EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIAMINOCYCLOHEXANE, TRANS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RM10ID0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of (1R,2R)-(-)-1,2-Diaminocyclohexane?

A1: this compound has the molecular formula C6H14N2 and a molecular weight of 114.2 g/mol [].

Q2: How can I characterize this compound spectroscopically?

A2: this compound and its derivatives can be characterized by various spectroscopic techniques, including:

- IR Spectroscopy: Provides information about functional groups, such as characteristic peaks for amine N-H stretching and C-N stretching vibrations [, , , ].

- NMR Spectroscopy (1H and 13C): Offers detailed structural information about the cyclohexane ring and attached substituents, allowing for the identification of diastereomers and the determination of enantiomeric purity [, , , , , , , , , , ].

Q3: What is the significance of the chirality of this compound?

A3: The (1R,2R)- configuration imparts chirality to DACH, making it a valuable building block for chiral ligands and catalysts [, , , , , , , , , , ]. This chirality plays a crucial role in inducing asymmetry in chemical reactions, leading to the formation of enantioenriched products.

Q4: How does the stability of this compound vary under different conditions?

A4: this compound is air- and CO2-sensitive, requiring storage under inert gas to prevent degradation []. It exhibits good solubility in aqueous acidic solutions, alcohols, and most organic solvents, facilitating its use in various reaction media [].

Q5: How is this compound employed in asymmetric catalysis?

A5: this compound serves as a versatile chiral building block for ligands in transition metal catalysis:

- Chiral Salen Ligands: Condensation with salicylaldehyde derivatives generates chiral salen ligands, forming complexes with metals like manganese, cobalt, and copper, which catalyze asymmetric epoxidations, cyclopropanations, and other transformations [, , , , , ].

- Other Chiral Ligands: DACH yields chiral diiminophosphoranes, imino-sulfoxides, and other ligands, enabling enantioselective reactions with various transition metal complexes [, , , ].

Q6: How does the structure of DACH-derived catalysts influence catalytic activity and selectivity?

A6: The rigid cyclohexane backbone and chiral diamine functionality in DACH-derived ligands create a well-defined chiral environment around the metal center. This influences the approach of substrates during catalysis, leading to enantioselectivity [, , , , , ].

Q7: How is computational chemistry used to study this compound and its derivatives?

A7: Computational methods, such as Density Functional Theory (DFT), provide insights into:

- Molecular Geometry and Conformation: DFT calculations help determine the preferred conformations of DACH derivatives, influencing their activity as ligands or catalysts [].

- Reaction Mechanisms: Computational studies elucidate reaction pathways and transition states in DACH-catalyzed reactions, aiding in catalyst design and optimization [].

Q8: How do modifications to the this compound structure affect its properties?

A8: Structural modifications of DACH significantly impact its activity:

- N-Substitution: Introducing different substituents on the nitrogen atoms influences the electronic and steric properties of DACH-derived ligands, ultimately affecting the catalyst's activity and selectivity [, , , , ].

- Backbone Modification: Changing the cyclohexane ring to other cyclic or acyclic structures alters the ligand's bite angle and flexibility, impacting metal complex stability and catalytic performance [, ].

Q9: What are other notable applications of this compound in scientific research?

A9: DACH's versatility extends beyond catalysis:

- Chiral Resolving Agent: It efficiently resolves racemic mixtures of compounds, such as 2,2′-Dihydroxy-1,1′-binaphthyl, by forming diastereomeric salts with different solubilities [].

- Supramolecular Chemistry: DACH acts as a building block for supramolecular structures like helicates and gels, where its hydrogen-bonding ability and chirality direct the assembly process [, , , , ].

- Chiral Sensor: Derivatized DACH, like thiophosphoroamide 4, acts as a chiral sensor for enantiodiscrimination of various acids using NMR techniques [].

Q10: What factors are essential to consider when transitioning this compound-based technologies from the laboratory to practical applications?

A10:

- Stability and Formulation: Addressing the air and CO2 sensitivity of DACH and developing stable formulations are crucial for real-world use [, ].

- Cost-Effectiveness: Exploring alternative synthetic routes and more readily available starting materials can enhance the cost-effectiveness of DACH-based technologies [].

- Environmental Impact: Developing sustainable synthetic methods and considering the environmental impact of DACH derivatives and their byproducts is essential [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。